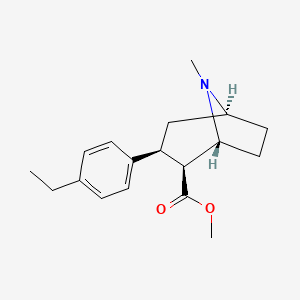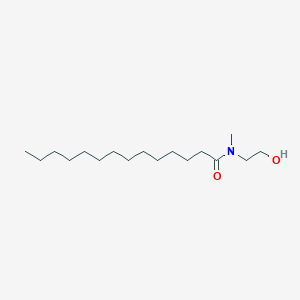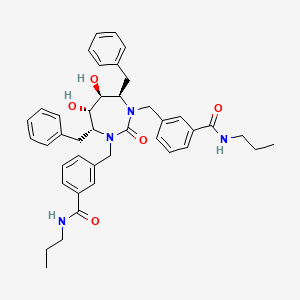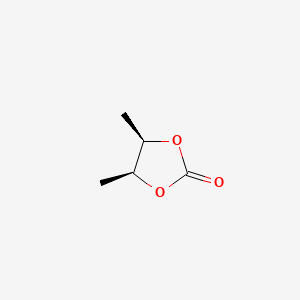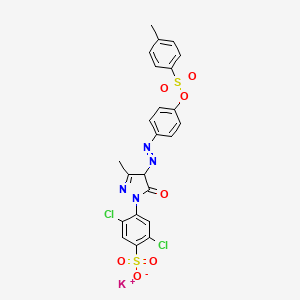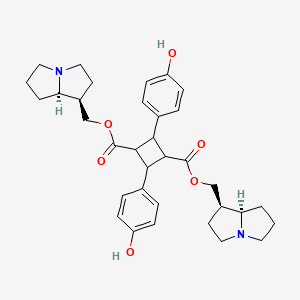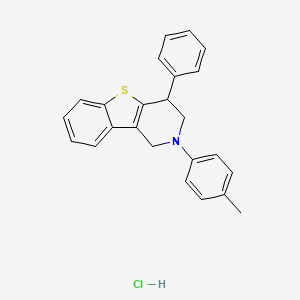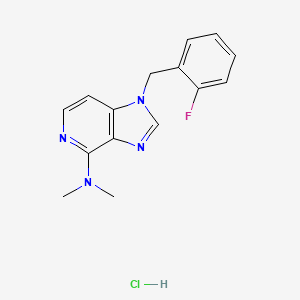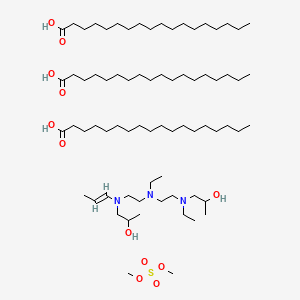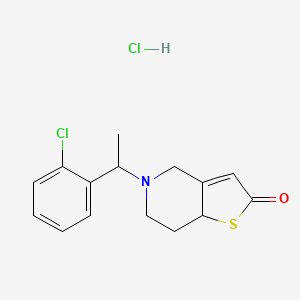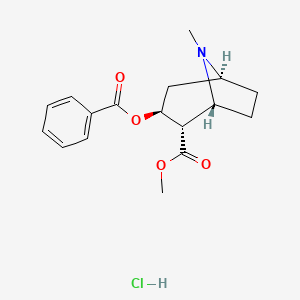
Pseudococaine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudococaine hydrochloride is a synthetic compound that is structurally similar to cocaine. It is a stereoisomer of cocaine, meaning it has the same molecular formula but a different spatial arrangement of atoms. This compound is often used in scientific research to study the effects and properties of cocaine and its analogues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pseudococaine hydrochloride typically involves the reduction of 2-carbomethoxytropinone (2-CMT) to produce ecgonine methyl ester (EME), which is then benzoylated to form pseudococaine. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reduction of 2-CMT using electrochemically generated sodium amalgam, followed by benzoylation and hydrochloride salt formation .
Chemical Reactions Analysis
Types of Reactions
Pseudococaine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium amalgam and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
Pseudococaine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used to study the structure-activity relationship of cocaine and its analogues.
Biology: It is used to investigate the effects of cocaine on the nervous system.
Medicine: It is used to develop new anesthetic agents and to study the pharmacological properties of cocaine.
Industry: It is used in the development of new chemical processes and products
Mechanism of Action
Pseudococaine hydrochloride exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, which is responsible for the reuptake of dopamine .
Comparison with Similar Compounds
Similar Compounds
Cocaine: A natural alkaloid with similar structure and effects.
Pseudococaine: The base form of pseudococaine hydrochloride.
Allococaine: Another stereoisomer of cocaine.
Allopseudococaine: Another stereoisomer of pseudococaine.
Uniqueness
This compound is unique due to its specific stereochemistry, which results in different pharmacological properties compared to other cocaine analogues. Its unique structure allows researchers to study the effects of stereochemistry on the activity and properties of cocaine and its derivatives .
Properties
CAS No. |
6363-57-1 |
|---|---|
Molecular Formula |
C17H22ClNO4 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m0./s1 |
InChI Key |
PIQVDUKEQYOJNR-UOIZBMALSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


